molecular formula C17H20N2O2S2 B2901906 4,5-Dimethyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide CAS No. 896291-56-8

4,5-Dimethyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide

Cat. No.: B2901906
CAS No.: 896291-56-8
M. Wt: 348.48
InChI Key: ARHZLECZIFJKML-UHFFFAOYSA-N
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Description

. This compound features a thiophene ring substituted with methyl groups and a p-tolylthio group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. The final step involves the formation of the carboxamide group through amide coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would be optimized to minimize waste and maximize yield, often employing catalysts and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other chemical products.

Biology: In biological research, this compound can be used as a probe to study biological systems and processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its biological activity may be harnessed to treat various diseases, making it a candidate for further drug development and testing.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the manufacturing of advanced materials and coatings.

Mechanism of Action

The mechanism by which 4,5-Dimethyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 4,5-Dimethyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide: is structurally similar to other thiophene derivatives, such as 4,5-Dimethyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxylic acid and 4,5-Dimethyl-2-(3-(p-tolylthio)propanamido)thiophene-3-sulfonic acid.

Uniqueness: What sets this compound apart is its specific combination of functional groups and the presence of the carboxamide group, which can influence its reactivity and biological activity. This unique structure allows for a range of applications that may not be possible with other similar compounds.

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Properties

IUPAC Name

4,5-dimethyl-2-[3-(4-methylphenyl)sulfanylpropanoylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-10-4-6-13(7-5-10)22-9-8-14(20)19-17-15(16(18)21)11(2)12(3)23-17/h4-7H,8-9H2,1-3H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHZLECZIFJKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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